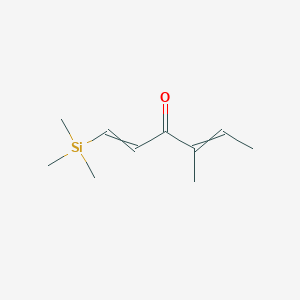
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-one is an organic compound with the molecular formula C10H18OSi. It contains a total of 29 bonds, including 11 non-hydrogen bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, and 1 aliphatic ketone group . This compound is notable for its unique structure, which includes a trimethylsilyl group and a conjugated diene system.
Preparation Methods
The synthesis of 4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-1,4-pentadien-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tetrabutylammonium fluoride (TBAF).
Scientific Research Applications
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions and other addition reactions.
Medicine: Research is ongoing to explore the compound’s potential as a precursor for pharmaceuticals and other bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-one involves its ability to participate in various chemical reactions due to its conjugated diene system and trimethylsilyl group. The conjugated diene system allows for electrophilic addition reactions, while the trimethylsilyl group can be easily substituted with other functional groups. These properties make the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-one can be compared with similar compounds such as:
4-Methyl-1,4-pentadien-3-one: Lacks the trimethylsilyl group, making it less versatile in substitution reactions.
1-Trimethylsilyl-1,3-butadiene: Contains a similar conjugated diene system but lacks the ketone group, affecting its reactivity in certain reactions.
4-Methyl-1-(trimethylsilyl)pent-1-en-3-one: Similar structure but with a different arrangement of double bonds, leading to different reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its versatility and usefulness in various scientific and industrial applications.
Properties
CAS No. |
81255-90-5 |
|---|---|
Molecular Formula |
C10H18OSi |
Molecular Weight |
182.33 g/mol |
IUPAC Name |
4-methyl-1-trimethylsilylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C10H18OSi/c1-6-9(2)10(11)7-8-12(3,4)5/h6-8H,1-5H3 |
InChI Key |
YARWDVPRWIILSG-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)C=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















